molecular formula C26H26N2O2 B279817 N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide

N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide

Cat. No.: B279817
M. Wt: 398.5 g/mol
InChI Key: ZIZKRLGQUKHJJE-NCELDCMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide, also known as NMDA receptor antagonist, is a chemical compound that is widely used in scientific research. This compound is known for its ability to block the N-methyl-D-aspartate (NMDA) receptors, which are involved in the regulation of synaptic plasticity and memory formation.

Mechanism of Action

N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide receptors are a type of ionotropic glutamate receptor that are involved in the regulation of synaptic plasticity and memory formation. This compound receptor antagonists such as this compound block the this compound receptors by binding to the receptor site and preventing the influx of calcium ions into the cell. This blockade results in the inhibition of synaptic plasticity and memory formation.
Biochemical and physiological effects:
This compound receptor antagonists such as this compound have been shown to have both biochemical and physiological effects. Biochemically, these compounds inhibit the activity of this compound receptors and prevent the influx of calcium ions into the cell. Physiologically, this compound receptor antagonists have been shown to have analgesic, anxiolytic, and antidepressant effects.

Advantages and Limitations for Lab Experiments

N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide receptor antagonists such as this compound have several advantages for lab experiments. These compounds are highly selective for this compound receptors and have a well-defined mechanism of action. They are also highly soluble in organic solvents and can be easily administered to cells or animals. However, there are also some limitations to the use of this compound receptor antagonists in lab experiments. These compounds can have off-target effects and may not accurately reflect the physiological effects of this compound receptor inhibition in vivo.

Future Directions

There are several future directions for the study of N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide receptor antagonists such as this compound. One area of research is the development of more selective this compound receptor antagonists that can target specific subtypes of this compound receptors. Another area of research is the investigation of the therapeutic potential of this compound receptor antagonists in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the role of this compound receptors in synaptic plasticity and memory formation is still not fully understood, and further research is needed to elucidate this complex process.
Conclusion:
This compound is a widely used this compound receptor antagonist that has been extensively studied in the field of neuroscience. These compounds have a well-defined mechanism of action and have potential therapeutic applications in the treatment of neurodegenerative diseases, depression, anxiety, and chronic pain. However, there are also limitations to the use of this compound receptor antagonists in lab experiments, and further research is needed to fully understand the role of this compound receptors in synaptic plasticity and memory formation.

Synthesis Methods

The synthesis of N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide involves the reaction of 4-morpholinylmethylphenylamine with 2,3-diphenylacryloyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is highly soluble in organic solvents.

Scientific Research Applications

N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide receptor antagonists such as this compound have been extensively studied in the field of neuroscience. These compounds are used to study the role of this compound receptors in synaptic plasticity, memory formation, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound receptor antagonists have also been shown to have potential therapeutic applications in the treatment of depression, anxiety, and chronic pain.

Properties

Molecular Formula

C26H26N2O2

Molecular Weight

398.5 g/mol

IUPAC Name

(E)-N-[3-(morpholin-4-ylmethyl)phenyl]-2,3-diphenylprop-2-enamide

InChI

InChI=1S/C26H26N2O2/c29-26(25(23-11-5-2-6-12-23)19-21-8-3-1-4-9-21)27-24-13-7-10-22(18-24)20-28-14-16-30-17-15-28/h1-13,18-19H,14-17,20H2,(H,27,29)/b25-19+

InChI Key

ZIZKRLGQUKHJJE-NCELDCMTSA-N

Isomeric SMILES

C1COCCN1CC2=CC(=CC=C2)NC(=O)/C(=C/C3=CC=CC=C3)/C4=CC=CC=C4

SMILES

C1COCCN1CC2=CC(=CC=C2)NC(=O)C(=CC3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)NC(=O)C(=CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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